molecular formula C17H10ClN3OS B287161 2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B287161
M. Wt: 339.8 g/mol
InChI Key: APRWPYJFOUVEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields. This compound belongs to the thiazole family, which is a class of organic compounds that contains a five-membered ring with sulfur and nitrogen atoms.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of cell cycle progression. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide depend on the specific biological system being studied. In general, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. Moreover, it has been reported to exhibit antifungal, antibacterial, and antiviral activities. Additionally, it has been shown to modulate immune responses and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide in lab experiments is its potential as a scaffold for the development of new drugs. This compound has been shown to exhibit various biological activities, making it a promising candidate for drug discovery. Moreover, it has been used as a probe for the study of biological systems, allowing researchers to gain insights into the mechanisms of action of specific enzymes and proteins.
However, there are also some limitations associated with the use of 2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide in lab experiments. One of the main limitations is its potential toxicity, which may vary depending on the specific biological system being studied. Moreover, the synthesis of this compound can be challenging and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide. One potential direction is the development of new drugs based on this compound. Researchers can use this compound as a scaffold to design and synthesize new compounds with improved biological activities and reduced toxicity. Moreover, further studies are needed to elucidate the mechanisms of action of this compound and its potential applications in various fields, such as agrochemicals and materials science. Finally, the development of new synthetic methods for the preparation of this compound may also be an important future direction.

Synthesis Methods

The synthesis of 2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves the reaction of 2-chloro-4-phenylthiazole-5-carboxylic acid with 4-cyanophenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst at a specific temperature and pressure. Various methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and green chemistry-based synthesis.

Scientific Research Applications

2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. This compound has been shown to exhibit various biological activities, such as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. Moreover, it has been used as a scaffold for the development of new drugs and as a probe for the study of biological systems.

properties

Product Name

2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C17H10ClN3OS

Molecular Weight

339.8 g/mol

IUPAC Name

2-chloro-N-(4-cyanophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H10ClN3OS/c18-17-21-14(12-4-2-1-3-5-12)15(23-17)16(22)20-13-8-6-11(10-19)7-9-13/h1-9H,(H,20,22)

InChI Key

APRWPYJFOUVEKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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